7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde physical and chemical properties
7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde physical and chemical properties
An In--Depth Technical Guide to 7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde
This guide provides a comprehensive technical overview of 7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde (CAS No. 81805-98-3), a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental physicochemical properties, reactivity, analytical characterization, and strategic applications, offering field-proven insights beyond simple data tabulation.
Introduction: A Scaffold of Untapped Potential
7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde is a substituted aromatic aldehyde possessing a unique trifecta of functional groups: a reactive aldehyde, a nucleophilic hydroxyl group, and the rigid, electron-rich 1,3-benzodioxole (or methylenedioxyphenyl) moiety. This specific arrangement of an ortho-hydroxy aldehyde on a benzodioxole core makes it a structurally significant and highly versatile precursor for the synthesis of complex molecular architectures, particularly in the realm of pharmaceuticals and agrochemicals.[1] Its potential is rooted in the ability to undergo a wide array of chemical transformations, serving as a foundational scaffold for novel bioactive compounds.
Caption: Chemical structure and key functional groups.
Physicochemical and Computed Properties
A precise understanding of a compound's physical properties is critical for its application in synthesis, dictating choices in solvent systems, reaction conditions, and purification methods. While extensive experimental data for this specific molecule is not widely published, we can consolidate known information and reliable computed properties.
| Property | Value | Source |
| IUPAC Name | 7-hydroxy-1,3-benzodioxole-5-carbaldehyde | --- |
| CAS Number | 81805-98-3 | [2] |
| Molecular Formula | C₈H₆O₄ | [2] |
| Molecular Weight | 166.13 g/mol | [2] |
| Appearance | White powder | [3] |
| Topological Polar Surface Area (TPSA) | 55.8 Ų | [2] |
| Hydrogen Bond Donor Count | 1 | Computed |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Complexity | 182 | [2] |
| Solubility | The presence of a hydroxyl group and four oxygen acceptors suggests moderate solubility in polar organic solvents like ethanol, methanol, and DMSO, and limited solubility in water and nonpolar solvents like hexane. The potential for intramolecular hydrogen bonding between the ortho-hydroxyl and aldehyde groups can influence its physical properties, including melting point and solubility.[1] | Inferred |
Synthesis and Chemical Reactivity
The utility of 7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde lies in its predictable and versatile reactivity, which allows for its elaboration into more complex structures.
Plausible Synthetic Pathway
While multiple synthetic routes can be envisioned, a common strategy for introducing an aldehyde group ortho to a hydroxyl group on an activated aromatic ring is through formylation reactions. A logical and efficient approach would be the Reimer-Tiemann or Duff reaction on 1,3-benzodioxol-4-ol (4-hydroxysesamol), a readily available precursor.
Caption: Proposed Reimer-Tiemann synthesis workflow.
Causality Behind Experimental Choice: The Reimer-Tiemann reaction is selected due to its proven efficacy in ortho-formylating phenols. The electron-donating nature of the benzodioxole ring and the hydroxyl group strongly activates the aromatic system towards electrophilic substitution, directing the incoming electrophile (dichlorocarbene intermediate) primarily to the ortho position, which is sterically accessible.
Core Chemical Reactivity
The molecule's reactivity is a composite of its functional groups. Strategic manipulation of these sites is the cornerstone of its use in drug development.
Caption: Key reactivity pathways of the core molecule.
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Aldehyde Group: This group is a versatile handle for carbon-chain extension and functional group interconversion. It readily undergoes oxidation to the corresponding carboxylic acid, reduction to a primary alcohol, and serves as an electrophile in nucleophilic additions, such as in the formation of imines and subsequent reduction (reductive amination) to form secondary amines.
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Hydroxyl Group: As a phenol, this group can be readily O-alkylated or O-acylated to generate a diverse library of ether and ester derivatives. These modifications are crucial in drug design for modulating properties like lipophilicity (LogP) and metabolic stability.
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Aromatic Ring: The electron-rich nature of the ring system allows for further electrophilic aromatic substitution, although the existing substituents will govern the position of any new additions.
Analytical Characterization Protocol
Accurate structural confirmation is non-negotiable. While a specific experimental spectrum for this compound is not in the public record, a standard analytical workflow can be applied for its characterization. The following describes a self-validating protocol for structural elucidation.
Protocol: Structural Elucidation of a Novel Benzodioxole Derivative
Objective: To unambiguously confirm the structure and assess the purity of synthesized 7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde.
Methodology:
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Sample Preparation:
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Dissolve ~5-10 mg of the purified, dry solid in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with exchangeable protons like hydroxyls.
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Transfer the solution to a clean, dry NMR tube.
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¹H NMR Spectroscopy (500 MHz):
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Acquisition: Acquire a standard proton spectrum.
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Expected Resonances:
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δ 9.5-10.5 ppm: A sharp singlet corresponding to the aldehyde proton (-CHO).[4]
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δ 8.0-11.0 ppm: A broad, exchangeable singlet for the phenolic hydroxyl proton (-OH). Its position can vary with concentration and solvent.
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δ 6.5-7.5 ppm: Two singlets or narrow doublets in the aromatic region, corresponding to the two non-equivalent aromatic protons.
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δ ~6.0 ppm: A sharp singlet integrating to 2H, characteristic of the methylenedioxy (-O-CH₂-O-) protons.
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Validation: The integration ratio of the peaks should correspond to the number of protons in each environment (e.g., 1H:1H:1H:1H:2H for aldehyde, hydroxyl, and two distinct aromatic protons, and the methylenedioxy group).
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¹³C NMR Spectroscopy (125 MHz):
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Acquisition: Acquire a proton-decoupled carbon spectrum.
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Expected Resonances:
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δ >185 ppm: Aldehyde carbonyl carbon.
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δ 100-160 ppm: Multiple signals corresponding to the aromatic and dioxole carbons. The carbon bearing the hydroxyl group will be significantly shifted downfield.
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δ ~101 ppm: The characteristic signal for the methylenedioxy carbon (-O-C H₂-O-).
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Infrared (IR) Spectroscopy:
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Acquisition: Using a KBr pellet or ATR setup.
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Expected Bands (cm⁻¹):
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3200-3600 (broad): O-H stretching of the phenolic group.
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~2850 and ~2750: Characteristic C-H stretching of the aldehyde (Fermi doublet).
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~1670-1690 (strong): C=O stretching of the aromatic aldehyde.
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~1600, ~1480: C=C stretching of the aromatic ring.
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~1250 and ~1040: Asymmetric and symmetric C-O-C stretching of the dioxole and phenol ether linkages.
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High-Resolution Mass Spectrometry (HRMS):
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Acquisition: Use ESI or a similar soft ionization technique.
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Validation: The measured mass of the molecular ion ([M+H]⁺ or [M-H]⁻) must match the calculated exact mass of C₈H₆O₄ (166.0266) within a narrow tolerance (e.g., < 5 ppm). This provides definitive confirmation of the molecular formula.[2]
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Safety, Handling, and Storage
Given the absence of specific toxicological data, handling of 7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde should be guided by best practices for aromatic aldehydes and phenols.
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Handling: Always handle in a well-ventilated laboratory fume hood.[5][6] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.[7] Avoid inhalation of dust and direct contact with skin and eyes.[5][7]
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Storage: Store in a tightly sealed container in a cool, dry, and dark environment.[7] The compound is potentially sensitive to light and air, which can cause oxidation of the aldehyde and phenol functional groups. Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
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Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations for chemical waste.[8]
Applications in Drug Discovery and Development
The true value of this molecule is as a versatile starting material. Its rigid scaffold and strategically placed functional groups make it an ideal candidate for generating libraries of compounds for high-throughput screening.
Caption: Role as a precursor in generating diverse bioactive scaffolds.
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Scaffold for Natural Product Analogs: The ortho-hydroxy-aldehyde motif is present in many natural products. This compound can serve as a key starting material for the synthesis of flavonoids, coumarins, and other oxygen-containing heterocycles with known biological activities.
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Combinatorial Chemistry: The aldehyde and hydroxyl groups are perfect handles for combinatorial library synthesis. For example, reductive amination at the aldehyde position and etherification at the hydroxyl position with diverse sets of amines and alkyl halides, respectively, can rapidly generate a large matrix of distinct compounds for screening against biological targets.
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Precursor for Watched Chemicals: It is important to note that related benzodioxole structures, such as piperonal, are watched precursors in the synthesis of controlled substances.[9] Researchers working with this class of compounds must adhere strictly to all institutional and governmental regulations.
Conclusion
7-Hydroxy-1,3-benzodioxole-5-carboxaldehyde represents more than just a chemical entry in a catalog. It is a potent and versatile tool for chemical innovation. Its well-defined reactivity, rooted in the interplay of its aldehyde, hydroxyl, and benzodioxole functionalities, provides a reliable platform for the rational design and synthesis of novel molecules. For the discerning researcher in drug development and materials science, a thorough understanding of this compound's properties and potential is the first step toward unlocking its considerable synthetic power.
References
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LookChem. 81805-98-3|7-HYDROXY-1,3-BENZODIOXOLE-5-CARBOXALDEHYDE. Available from: [Link]
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The Fragrance Conservatory. Piperonal - The Ingredient Directory. Available from: [Link]
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Sciencemadness.org. Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors. Available from: [Link]
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PubChem - NIH. Piperonal | C8H6O3 | CID 8438. Available from: [Link]
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Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. Available from: [Link]
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IUCr Journals. Synthesis, crystal structure and Hirshfeld surface analysis of (E)-benzo[d][1][10]dioxole-5-carbaldehyde oxime. Available from: [Link]
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Wikipedia. Piperonal. Available from: [Link]
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PubChem - NIH. 1,3-Benzodioxole-5-carboxaldehyde, 7-methoxy- | C9H8O4 | CID 22016. Available from: [Link]
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Carl ROTH. Safety Data Sheet: Benzaldehyde. Available from: [Link]
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